N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea
Description
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N’-(3-methylphenyl)urea is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Properties
IUPAC Name |
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(3-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O/c1-12-3-2-4-15(9-12)22-18(23)20-8-7-13-11-21-17-6-5-14(19)10-16(13)17/h2-6,9-11,21H,7-8H2,1H3,(H2,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNPZHKPNGOIPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCCC2=CNC3=C2C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N’-(3-methylphenyl)urea typically involves the following steps:
Synthesis of 5-fluoroindole: The starting material, 5-fluoroindole, can be synthesized through a halogenation reaction of indole using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Formation of the ethyl linker: The 5-fluoroindole is then reacted with an appropriate ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate (K2CO3) to form the 2-(5-fluoro-1H-indol-3-yl)ethyl intermediate.
Urea formation: The final step involves the reaction of the intermediate with 3-methylphenyl isocyanate to form N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N’-(3-methylphenyl)urea. This reaction is typically carried out in an organic solvent such as dichloromethane (DCM) at room temperature.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Additionally, the use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N’-(3-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxindole derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form reduced indole derivatives.
Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution, hydrogen peroxide (H2O2) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It may serve as a probe for studying biological processes involving indole derivatives, such as enzyme inhibition and receptor binding.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anticancer, antiviral, and anti-inflammatory therapies.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the indole moiety.
Mechanism of Action
The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N’-(3-methylphenyl)urea is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, such as serotonin receptors, and enzymes, such as cytochrome P450. The fluorine atom may enhance binding affinity and selectivity for certain targets, while the urea group can form hydrogen bonds with amino acid residues in the active sites of proteins.
Comparison with Similar Compounds
Similar Compounds
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N’-(3-methylphenyl)urea: Similar structure with a chlorine atom instead of fluorine.
N-[2-(5-bromo-1H-indol-3-yl)ethyl]-N’-(3-methylphenyl)urea: Similar structure with a bromine atom instead of fluorine.
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-N’-(3-methylphenyl)urea: Similar structure with a methyl group instead of fluorine.
Uniqueness
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N’-(3-methylphenyl)urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability, lipophilicity, and binding affinity of compounds, making this compound potentially more effective in its applications compared to its analogs with different substituents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
